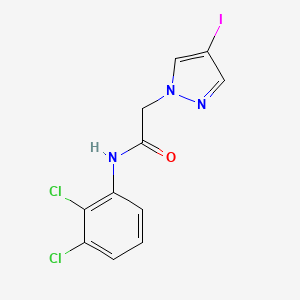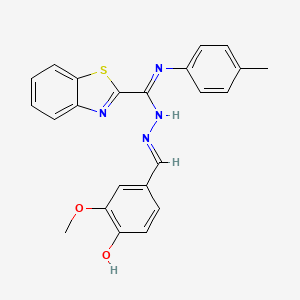
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, an iodo-substituted pyrazole ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Acetamide formation: The iodinated pyrazole is reacted with 2,3-dichlorophenylacetic acid or its derivative in the presence of a coupling agent such as carbodiimide to form the final acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the acetamide moiety.
Reduction: Reduction reactions may target the halogen substituents or the carbonyl group in the acetamide.
Substitution: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring or the acetamide.
Reduction: Reduced forms of the compound with altered halogen or carbonyl groups.
Substitution: New compounds with different substituents replacing the halogen atoms.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other acetamides with substituted phenyl and pyrazole rings. These compounds may share some structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- N-(2,3-dichlorophenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(2,3-dichlorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
N-(2,3-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2IN3O/c12-8-2-1-3-9(11(8)13)16-10(18)6-17-5-7(14)4-15-17/h1-5H,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPNOGOWUKLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide](/img/structure/B5970756.png)
![3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride](/img/structure/B5970757.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)
![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B5970794.png)
![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)

![4-phenyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B5970817.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B5970833.png)

![2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)
![6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5970851.png)
